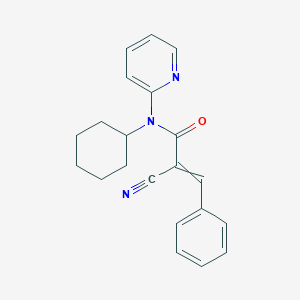

2-cyano-N-cyclohexyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-cyano-N-cyclohexyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide” is a chemical compound. It is typically a colorless to pale yellow crystalline solid . It is often used in the production of pesticides due to its high insecticidal and antibacterial activity .

Synthesis Analysis

This compound can be synthesized through the reaction of cyclohexyl acetamide (cyclohexanamide) with sodium cyanide . The specific method involves reacting cyclohexyl acetamide with sodium cyanide under appropriate reaction conditions to obtain 2-cyano-N-cyclohexyl-acetamide .Chemical Reactions Analysis

While specific chemical reactions involving “2-cyano-N-cyclohexyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide” are not available, compounds with similar functional groups have been involved in various chemical reactions. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.22 and a density of approximately 1.05 g/cm³ . It has a boiling point of 381.1°C at 760 mmHg and a flash point of 184.3°C . Its solubility in water is low, but it has good solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

A study describes the use of a Pd@carbon nitride catalyst for the highly selective hydrogenation of phenol and derivatives in aqueous media, emphasizing the catalyst's efficiency in promoting selective formation of cyclohexanone under mild conditions. This research demonstrates the potential utility of similar compounds in catalysis and chemical synthesis (Wang et al., 2011).

Anticonvulsant Activity

The crystal structures of three anticonvulsant enaminones, including their hydrogen bonding interactions, were analyzed, providing insight into the structural basis of their anticonvulsant properties. This highlights the compound's relevance in the design and development of new anticonvulsant drugs (Kubicki et al., 2000).

Potassium Channel Modulation

Research on the synthesis and biological activities of potassium channel openers derived from similar compounds has shown their potential as antihypertensive and antianginal agents. This underscores the importance of these compounds in cardiovascular disease research (Brown et al., 1993).

Synthetic Methodology

The reduction of enaminones to produce α,β-unsaturated aldehydes is discussed, illustrating the compound's utility in organic synthesis and chemical transformations (Carlsson & Lawesson, 1982).

Anticancer Activity

A method for synthesizing Pyridine-Dicarboxamide-Cyclohexanone derivatives demonstrates significant anticancer and α-glucosidase inhibitory activities. This indicates the potential therapeutic applications of the compound in cancer treatment (Al-Majid et al., 2019).

Molecular Interaction Studies

A study on molecular interactions in solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol through ultrasonic measurements highlights the compound's role in understanding solute-solvent interactions and molecular dynamics (Tekade et al., 2015).

Safety and Hazards

When handling and storing “2-cyano-N-cyclohexyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide”, relevant safety procedures should be followed. Avoid contact with skin and eyes, and wear protective gloves and goggles if necessary . If inhaled or ingested, seek medical attention immediately . Store properly, away from fire sources and flammable materials .

Eigenschaften

IUPAC Name |

2-cyano-N-cyclohexyl-3-phenyl-N-pyridin-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c22-16-18(15-17-9-3-1-4-10-17)21(25)24(19-11-5-2-6-12-19)20-13-7-8-14-23-20/h1,3-4,7-10,13-15,19H,2,5-6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWQEKKFIWDBQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C(=CC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-cyclohexyl-3-phenyl-N-pyridin-2-ylprop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2972086.png)

![6-Cyclobutyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2972089.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2972090.png)

![4-(3-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2972093.png)

![3-[2-(4-methoxyphenyl)quinolin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2972095.png)

![2,5-dichloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2972098.png)

![N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B2972099.png)

![1-Ethyl-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B2972103.png)

![2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate](/img/structure/B2972107.png)